4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C12H14ClNO5S. This compound is known for its unique structure, which includes a chloro-substituted benzoic acid core and a sulfamoyl group attached to an oxolan-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and oxolan-2-ylmethylamine.
Formation of Sulfamoyl Group: The oxolan-2-ylmethylamine is reacted with chlorosulfonic acid to form the oxolan-2-ylmethylsulfamoyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoic acid under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The ester linkage in the oxolan-2-ylmethyl moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Including the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Lacks the oxolan-2-ylmethyl moiety.
4-Chloro-3-[(methylsulfamoyl)benzoic acid: Contains a simpler sulfamoyl group.
4-Chloro-3-[(ethylsulfamoyl)benzoic acid: Has an ethyl group instead of the oxolan-2-ylmethyl moiety.
Uniqueness
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKNUIPYYGWRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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